molecular formula C19H13ClN2 B3022104 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 2622-73-3

2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B3022104
CAS No.: 2622-73-3
M. Wt: 304.8 g/mol
InChI Key: UIPUDGKVGCGPAS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole (CAS RN: 2622-73-3) is an organic heterocyclic compound of significant interest in scientific research, particularly in the field of medicinal chemistry. With a molecular formula of C19H13ClN2 and a molecular weight of 304.77 g/mol, this compound is built on the benzimidazole scaffold, a privileged structure known for its wide range of pharmacological activities . The benzimidazole core is a bioisostere of naturally occurring nucleotides, which allows it to interact effectively with various biopolymers in living systems . This specific derivative serves as a versatile building block and intermediate for the synthesis of more complex molecules. Its structure, featuring chlorophenyl and phenyl substituents, has been characterized by X-ray crystallography, revealing the dihedral angles formed between the ring systems . In laboratory research, compounds based on the benzimidazole nucleus are frequently investigated for their potential biological activities, which can include anticancer , antimicrobial , and antitubulin properties . The presence of the benzimidazole motif in several market drugs underscores its importance in drug discovery . For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPUDGKVGCGPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455565
Record name 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2622-73-3
Record name 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and catalytic methods can also be employed to optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., pyrrole in compound 5f) reduce yields (83%) due to steric hindrance .

Cytotoxicity :

  • Ethyl 2-[5-(4-Cl-Ph)-2-Me-1H-imidazole-4-yl] acetate (a methylated derivative) shows superior cytotoxicity (IC₅₀: 250 µM in A549 cells) compared to unsubstituted imidazole (IC₅₀: 600 µM), highlighting the role of chloro and ester groups in enhancing bioactivity .

Antimicrobial Activity :

  • 1-(4-Cl-benzyl)-2-(4-Cl-Ph)-1H-benzo[d]imidazole (a doubly chlorinated analog) exhibits potent activity against S. aureus and S. typhi, suggesting that additional chloro groups enhance antimicrobial efficacy .
Physicochemical Properties

NMR Chemical Shifts :

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-(4-Cl-Ph)-1H-benzo[d]imidazole 12.97 (s, 1H), 8.17 (d, J=8 Hz) 150.6 (C-Cl), 129.5 (aromatic)
2-(4-F-Ph)-1H-benzo[d]imidazole 12.92 (s, 1H), 8.22–8.16 (m) 151.3 (C-F), 129.1 (aromatic)
2-(4-Br-Ph)-1H-benzo[d]imidazole 12.99 (s, 1H), 8.10 (d, J=8 Hz) 150.9 (C-Br), 132.7 (aromatic)

Electronic Effects :

  • The 4-chloro substituent deshields aromatic protons, shifting ¹H NMR signals downfield compared to fluorine analogs .
  • ¹³C NMR data indicate stronger electron-withdrawing effects from Cl (150.6 ppm) versus F (151.3 ppm), influencing reactivity in electrophilic substitution .

Biological Activity

2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antifungal, and anti-inflammatory activities, supported by various research findings and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H14ClN2\text{C}_{18}\text{H}_{14}\text{Cl}\text{N}_{2}

This structure features a benzimidazole core, which is known for its significant biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-715.63
A54912.34
HeLa10.56

Case Study : A study reported that compounds similar to this compound showed significant cytotoxicity in MCF-7 and A549 cell lines, indicating their potential as lead compounds for further development in cancer therapy .

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has been shown to inhibit the growth of several phytopathogenic fungi.

Table 2: Antifungal Activity of this compound

Fungal StrainInhibition Rate (%)Concentration (µg/mL)Reference
Botrytis cinerea70.550
Rhizoctonia solani63.550
Capsicum capsici66.850

Case Study : In a comparative study, the compound exhibited higher antifungal activity than standard treatments against Botrytis cinerea, demonstrating its potential utility in agricultural applications .

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives are well-documented. Research indicates that compounds within this class can selectively inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process.

Table 3: COX Inhibition by Benzo[d]imidazole Derivatives

CompoundCOX-2 IC50 (µM)Selectivity IndexReference
11b0.10134
12d0.25120

Findings : Compound 11b , structurally related to our compound of interest, demonstrated potent COX-2 inhibition with an IC50 value of 0.10μM0.10\,\mu M, indicating strong anti-inflammatory properties while maintaining a favorable safety profile .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Anticancer : Induction of apoptosis in cancer cells through modulation of cellular signaling pathways.
  • Antifungal : Disruption of fungal cell wall synthesis.
  • Anti-inflammatory : Inhibition of COX enzymes leading to decreased prostaglandin synthesis.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-(4-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

  • Answer : The compound can be synthesized via two primary routes:

  • One-pot multicomponent oxidative synthesis : Using 4-chlorobenzaldehyde, ammonium acetate, and a ketone under oxidative conditions (e.g., iodine or SiO₂ catalysis). This method achieved a yield of 83% for analogous imidazoles, with NMR confirming ring formation via N–H singlet peaks at ~12.7 ppm .
  • Stepwise condensation : Reacting substituted benzaldehydes with o-phenylenediamine derivatives in polar solvents (e.g., ethanol or DMF) under acid catalysis. For example, nano-SiO₂ catalysts improve efficiency by reducing reaction time and enhancing regioselectivity .
    • Key considerations : Solvent choice (polar aprotic vs. protic), catalyst type (Lewis acids vs. heterogeneous catalysts), and temperature (80–120°C) critically affect purity and yield. IR and elemental analysis are recommended for validating product integrity .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons appear in the 7.2–8.1 ppm range, with deshielded N–H protons (~12.7 ppm) confirming imidazole ring formation .
  • IR : Stretching vibrations at ~3400 cm⁻¹ (N–H) and ~1600 cm⁻¹ (C=N) are diagnostic .
  • X-ray crystallography : Single-crystal analysis reveals planarity deviations (≤0.0258 Å) in the benzimidazole core and dihedral angles (e.g., 61.73° between imidazole and phenyl rings), which influence packing and intermolecular interactions . Use SHELX or WinGX software for refinement and structure validation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) is widely used:

  • Electron density analysis : The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, accurately models electron correlation effects in aromatic systems like benzimidazoles .
  • Reactivity prediction : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) identifies nucleophilic/electrophilic sites. For example, the 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the LUMO .
    • Software : Gaussian or ORCA for DFT calculations; visualize results with VMD or PyMOL .

Q. How does structural modification of this compound impact its antimicrobial activity, and what mechanisms underlie these effects?

  • Answer :

  • Structure-activity relationship (SAR) : Substitutions on the phenyl rings modulate activity. For example:
  • Electron-withdrawing groups (e.g., Cl, Br) : Enhance activity against S. aureus and S. typhi by increasing membrane permeability .
  • Bulkier substituents : Reduce activity due to steric hindrance at target sites .
  • Mechanism : Benzimidazoles inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. This leads to membrane destabilization and cell death .
    • Validation : Minimum inhibitory concentration (MIC) assays and molecular docking (e.g., AutoDock) to assess binding to CYP51 .

Q. What are the challenges in reconciling contradictory data on synthesis yields or biological efficacy across studies?

  • Answer : Discrepancies often arise from:

  • Catalyst variability : Homogeneous catalysts (e.g., HCl) vs. nano-SiO₂ may alter reaction pathways .
  • Biological assay conditions : Differences in microbial strains, inoculum size, or solvent carriers (e.g., DMSO vs. water) affect MIC values .
    • Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and report reaction parameters (e.g., catalyst loading, solvent ratios) comprehensively .

Methodological Resources

Q. Which software tools are recommended for crystallographic refinement and structure-property modeling?

  • Answer :

  • Crystallography : SHELX for structure solution/refinement; WinGX for data processing and validation .
  • Molecular modeling : Mercury for crystal packing analysis; SC-XRD data from CCDC repositories for benchmarking .

Q. How can researchers optimize reaction conditions for novel derivatives of this compound?

  • Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst concentration).
  • High-throughput screening : Parallel synthesis in microreactors to rapidly test substituent effects .
    • Validation : LC-MS for real-time reaction monitoring; HRMS for exact mass confirmation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Reactant of Route 2
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2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

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